1-Iodo-2-methylnaphthalene
Overview
Description
1-Iodo-2-methylnaphthalene is a chemical compound with the linear formula C11H9IO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H9IO . It has a molecular weight of 284.098 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.098 . Its melting point is between 86-90 degrees Celsius .Scientific Research Applications
Laser-Induced Fluorescence in IC Engines
1-Iodo-2-methylnaphthalene derivatives like 1-methylnaphthalene (1-MN) are utilized in laser-induced fluorescence (LIF) for imaging mixture formation and temperature distributions in internal combustion engines. This application helps in analyzing fuel combustion processes and optimizing engine performance. A study demonstrates the use of 1-MN in supercontinuum laser absorption spectroscopy for this purpose, highlighting its significance in engine diagnostics and research (Fendt et al., 2020).
Chemical Kinetics and Oxidation Studies
Research on the oxidation of 1-methylnaphthalene derivatives in various environments, such as jet stirred reactors, helps in understanding their chemical kinetics. This knowledge is crucial for industrial processes like fuel refining and chemical synthesis. An example is the study of 1-MN's oxidation, revealing insights into reaction mechanisms and intermediate compounds formation (Mati et al., 2007).
Pyrolysis Mechanisms
Investigating the thermal decomposition of compounds like 1-methylnaphthalene in batch reactors contributes to the understanding of pyrolysis processes. This research is significant for industries related to energy and fuels, as it helps in optimizing fuel production and understanding the formation of byproducts (Leininger et al., 2006).
Hydrogenation Processes
The hydrogenation of 1-methylnaphthalene derivatives is studied to improve chemical processes like the production of methyldecalins. These studies contribute to enhancing yields and efficiencies in chemical manufacturing (Demirel & Wiser, 1996).
Fuel Decay and Combustion Analysis
Understanding the decay routes of fuels like 1-methylnaphthalene during high-temperature oxidation is vital for developing efficient combustion processes in industries like automotive and aerospace (Shaddix et al., 1997).
Molecular Structure Studies in Liquid State
Research on the molecular structure of liquid 1-methylnaphthalene helps in understanding its physical and chemical properties. Such studies are beneficial in developing applications in materials science and nanotechnology (Drozdowski, 2002).
Autoignition Characteristics in Surrogate Fuels
The study of 1-methylnaphthalene's ignition characteristics in engines using surrogate fuels provides insights for developing more efficient and cleaner-burning fuel formulations (Kukkadapu & Sung, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-iodo-2-methylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBKZIZVMQYNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466990 | |
Record name | 1-Iodo-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36374-82-0 | |
Record name | 1-Iodo-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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